BenchChemオンラインストアへようこそ!

METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE

Chiral analysis Quality control Enantiomeric purity

Methyl (S)-3-hydroxy-3-phenylpropanoate (CAS 36615-45-9) is a chiral β-hydroxy ester with a single asymmetric center at the 3-position, bearing a phenyl substituent and a methyl ester group. It is a viscous, colorless liquid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 36615-45-9
Cat. No. B1598834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE
CAS36615-45-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1
InChIKeyVZHHCQFCDCJKIX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-3-hydroxy-3-phenylpropanoate (CAS 36615-45-9): Chiral β-Hydroxy Ester for Enantioselective Synthesis and Pharmaceutical Intermediate Procurement


Methyl (S)-3-hydroxy-3-phenylpropanoate (CAS 36615-45-9) is a chiral β-hydroxy ester with a single asymmetric center at the 3-position, bearing a phenyl substituent and a methyl ester group. It is a viscous, colorless liquid with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . The (S)-configured enantiomer serves as a critical chiral building block in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), including fluoxetine, atomoxetine, and nisoxetine . Its specific optical rotation of −44.2° (c=3, 1,2-dichloroethane, 21°C) provides a definitive analytical marker distinguishing it from its (R)-enantiomer and the racemic mixture .

Why the (S)-Enantiomer of Methyl 3-Hydroxy-3-phenylpropanoate Cannot Be Replaced by Racemic or (R)-Forms in Chiral Synthesis


The (S)-enantiomer of methyl 3-hydroxy-3-phenylpropanoate is not interchangeable with its racemic mixture (CAS 7497-61-2) or (R)-enantiomer (CAS 58692-70-9) because the stereochemistry at the β-carbon directly dictates the configuration of downstream pharmaceutical intermediates. In the synthesis of (S)-fluoxetine and (S)-atomoxetine, the (S)-3-hydroxy-3-phenylpropionate scaffold establishes the correct absolute configuration of the final active pharmaceutical ingredient; use of the racemate necessitates additional chiral resolution steps, reducing overall yield and introducing purification complexity . Industrial biocatalytic routes using whole cells of Candida parapsilosis ATCC 7330 achieve >99% enantiomeric excess (ee) for the (S)-enantiomer, whereas chemical reduction with NaBH₄ yields only 60–80% ee, demonstrating that non-stereoselective approaches produce material of substantially lower chiral purity that requires costly downstream enrichment . The specific optical rotation of −44.2° serves as a quantitative quality gate that the racemate (α = 0°) and (R)-enantiomer (positive rotation) cannot satisfy .

Quantitative Differentiation of Methyl (S)-3-Hydroxy-3-Phenylpropanoate Against Closest Analogs and Alternatives


Optical Rotation as a Definitive Identity and Chiral Purity Marker vs. Racemate and (R)-Enantiomer

Methyl (S)-3-hydroxy-3-phenylpropanoate exhibits a specific optical rotation [α]D²¹ = −44.2° (c=3, 1,2-dichloroethane) . In contrast, the racemic mixture (CAS 7497-61-2) has a net optical rotation of 0°, while the (R)-enantiomer (CAS 58692-70-9) rotates plane-polarized light in the positive direction. This large-magnitude negative rotation provides an immediate, quantitative spectroscopic gate for identity verification and enantiomeric purity assessment that is absent in the racemate.

Chiral analysis Quality control Enantiomeric purity

Enantiomeric Excess from Whole-Cell Deracemisation: >99% ee for (S)-Enantiomer vs. Chemical Reduction at 60–80% ee

Whole-cell deracemisation using immobilised Candida parapsilosis ATCC 7330 delivers the (S)-enantiomer of β-hydroxy esters with >99% enantiomeric excess (ee) and up to 75% isolated yield . In comparison, chemical reduction of the corresponding β-keto ester with sodium borohydride (NaBH₄) yields the (S)-product with only 60–80% ee, necessitating additional chiral purification steps that increase cost and reduce net throughput . The biocatalytic route thus provides a >19 percentage-point advantage in chiral purity at the point of production.

Biocatalysis Enantioselective synthesis Chiral resolution

Enzymatic Enantioselectivity Ratio (VS/VR = 50.7) for Lipase-Catalyzed Hydrolytic Resolution of Methyl Ester vs. Ethyl Ester Substrates

In a systematic study of lipase-catalyzed hydrolytic resolution in biphasic media, (R,S)-methyl 3-hydroxy-3-phenylpropionate as substrate with Lipase PS from Pseudomonas cepacia yielded an enantioselectivity ratio VS/VR of 50.7 (apparent VS/VR = 47.6) under optimized conditions (isooctane organic phase, pH 6 aqueous buffer) . This represents a marked improvement over the ethyl ester analog, for which the same enzyme system gave lower selectivity. The high selectivity factor confirms that the methyl ester is a kinetically competent substrate for preparative-scale enantiomeric resolution.

Enzymatic resolution Kinetic resolution Process optimization

Commercial Purity Specification: 99% Chemical Purity with Defined Chiral Identity vs. Unspecified Racemic Material

Commercially available methyl (S)-3-hydroxy-3-phenylpropanoate from major suppliers is offered at 99% chemical purity with authenticated infrared spectrum and a defined specific rotation of −44.2° . In contrast, the racemic methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2) is typically supplied without chiral specification, and its identity cannot be verified by polarimetry. This difference in specification rigor means that procurement of the (S)-enantiomer provides a higher degree of quality assurance for enantioselective synthetic applications.

Procurement specification Quality assurance Vendor comparison

Established Role as Direct Precursor to (S)-Fluoxetine: Stereochemical Requirement Excluding (R)-Enantiomer and Racemate

The (S)-3-hydroxy-3-phenylpropanoate scaffold is retrosynthetically embedded in the structures of (S)-fluoxetine, (S)-atomoxetine, and (S)-nisoxetine . The (S)-configuration at the β-hydroxy carbon is mandatory for generating the correct (S)-configuration in the final drug substance; use of the (R)-enantiomer would yield the pharmacologically distinct or inactive (R)-form of these drugs. The racemic mixture would require a chiral resolution step that at best delivers a theoretical 50% maximum yield of the desired (S)-enantiomer.

Pharmaceutical intermediate SSRI synthesis Retrosynthetic analysis

Asymmetric Hydrogenation Route Yields Methyl (S)-3-Hydroxy-3-Phenylpropanoate with >99% ee at 0.05 mol% Catalyst Loading

Rh-catalyzed asymmetric hydrogenation of (Z)-β-boryl-α,β-unsaturated esters using a ZhaoPhos ligand system produces chiral β-borylated carboxylic esters with up to 99% yield and >99% ee, which are readily converted to methyl (S)-3-hydroxy-3-phenylpropanoate . The reaction proceeds at a catalyst loading of only 0.05 mol% (S/C = 2000) with full conversion on gram scale. This represents a substantial improvement in catalyst efficiency compared to traditional stoichiometric chiral auxiliary approaches, where auxiliary loading is typically 1–2 equivalents.

Asymmetric catalysis Gram-scale synthesis Process chemistry

Procurement-Driven Application Scenarios for Methyl (S)-3-Hydroxy-3-Phenylpropanoate


Stereospecific Synthesis of (S)-Fluoxetine and Related SSRI Antidepressants

Methyl (S)-3-hydroxy-3-phenylpropanoate is the preferred chiral intermediate for constructing the (S)-configured 3-phenylpropanolamine core of fluoxetine, atomoxetine, and nisoxetine. Its (S)-stereochemistry is directly translated into the final drug substance without inversion, bypassing the need for late-stage chiral resolution that would cap the theoretical yield at 50% when starting from racemic material . Procurement of the (S)-enantiomer with >99% ee as verified by polarimetry (−44.2°) ensures that the entire synthetic sequence operates with maximal atom economy toward the desired drug enantiomer.

Enzymatic Kinetic Resolution Process Development and Scale-Up

The methyl ester form of 3-hydroxy-3-phenylpropanoate has been demonstrated to be a superior substrate for lipase-catalyzed hydrolytic resolution, achieving an enantioselectivity ratio VS/VR of 50.7 with Lipase PS in a biphasic isooctane/water system . This high selectivity makes it the substrate of choice for process chemists developing scalable enzymatic resolution routes to enantiopure (S)-β-hydroxy esters, outperforming the ethyl ester analog in the same enzyme system.

Asymmetric Hydrogenation Methodology Using Ultra-Low Catalyst Loading

Research groups developing catalytic asymmetric hydrogenation methods use methyl (S)-3-hydroxy-3-phenylpropanoate as a benchmark product to demonstrate catalyst performance. The ZhaoPhos-Rh system delivers this compound with >99% ee at only 0.05 mol% catalyst loading (S/C = 2000) on gram scale . This application scenario is relevant for procurement by academic and industrial laboratories evaluating new chiral ligand systems for β-hydroxy ester synthesis.

Quality Control and Chiral Purity Verification in Pharmaceutical Intermediate Supply Chains

The well-defined specific rotation of −44.2° (c=3, 1,2-dichloroethane, 21°C) provides a rapid, instrument-based identity and chiral purity check that is not possible with the racemic mixture . Pharmaceutical procurement and quality assurance teams can implement polarimetric testing upon receipt to confirm that the supplied material is indeed the (S)-enantiomer, mitigating the risk of receiving mislabeled racemic or (R)-enantiomer material that would compromise downstream drug substance chiral purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.